Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-

Catalog No.
S13023570
CAS No.
821768-47-2
M.F
C15H14O3S
M. Wt
274.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-

CAS Number

821768-47-2

Product Name

Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-

IUPAC Name

2-(2-hydroxy-1-phenylethyl)sulfanylbenzoic acid

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

InChI

InChI=1S/C15H14O3S/c16-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9,14,16H,10H2,(H,17,18)

InChI Key

JVZQPUYQUMVVSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)SC2=CC=CC=C2C(=O)O

Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- is a chemical compound characterized by its unique structure, which includes a benzoic acid moiety attached to a thioether group derived from 2-hydroxy-1-phenylethyl. Its molecular formula is C15H14O3S\text{C}_{15}\text{H}_{14}\text{O}_{3}\text{S} and it has a molecular weight of 274.3 g/mol. The compound is known for its potential applications in various fields, including chemistry and biology, due to its interesting chemical properties and biological activities.

  • Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
  • Reduction: Reduction reactions can convert the compound into various derivatives that exhibit altered properties.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents involved in these reactions include:

  • Oxidizing agents such as potassium permanganate.
  • Reducing agents like lithium aluminum hydride.
  • Various catalysts to facilitate substitution reactions.

The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes. For instance, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Research indicates that benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- exhibits potential biological activities. It has been studied for its interactions with various biomolecules, suggesting possible therapeutic effects. The compound's mechanism of action likely involves binding to specific enzymes or receptors, leading to alterations in their activity and function. This makes it a candidate for further exploration in medicinal chemistry .

Synthetic Routes

The synthesis of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- typically involves the reaction of benzoic acid with appropriate thioether reagents under specific conditions. Common methods include:

  • Direct Reaction: Reacting benzoic acid with 2-hydroxy-1-phenylethyl thiol under controlled temperature and pressure.
  • Catalyzed Reactions: Employing catalysts to enhance reaction rates and yields.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize optimized reaction conditions, including continuous flow reactors and advanced purification techniques to maximize efficiency and minimize costs .

Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- has diverse applications in:

  • Chemistry: Used as a reagent in various chemical synthesis processes.
  • Biology: Investigated for its biological activities and potential therapeutic effects.
  • Medicine: Explored for applications in drug development due to its unique properties.
  • Industry: Utilized in producing various industrial chemicals owing to its distinct characteristics .

Similar Compounds

  • Benzoic Acid
    • Molecular Formula: C7H6O2\text{C}_{7}\text{H}_{6}\text{O}_{2}
    • A simple aromatic carboxylic acid used widely in food preservation.
  • 2-(2-Phenylethyl)benzoic Acid
    • Molecular Formula: C15H14O2\text{C}_{15}\text{H}_{14}\text{O}_{2}
    • A derivative exhibiting similar structural features but lacking the thioether group.
  • Phenylacetic Acid
    • Molecular Formula: C8H8O2\text{C}_{8}\text{H}_{8}\text{O}_{2}
    • Known for its use in pharmaceuticals and as a building block in organic synthesis.

Uniqueness

Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- is unique due to its specific functional group arrangement that imparts distinct chemical and biological properties compared to similar compounds. This uniqueness enhances its value for research and industrial applications, particularly in medicinal chemistry where functional diversity is crucial for developing new therapeutics .

Traditional approaches for synthesizing benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- rely primarily on established thioether formation methodologies that have been extensively validated in organic synthesis. The most widely employed disconnection parallels those used in ether synthesis, specifically nucleophilic substitution reactions where sulfur acts as a neutral or anionic nucleophile paired with carbon-based electrophiles [5].

The classical synthesis typically involves the reaction of thiosalicylic acid with 2-bromoacetophenone under basic conditions [2]. This approach represents a direct nucleophilic substitution mechanism where the thiolate anion, generated in situ from thiosalicylic acid, attacks the electrophilic carbon center of the bromoacetophenone. The reaction proceeds through a bimolecular nucleophilic substitution pathway, with the bromide serving as the leaving group [2].

Standard reaction conditions for this traditional approach include the use of sodium acetate as a base in methanol at room temperature for one hour, achieving yields of up to ninety-nine percent [2]. The stoichiometric requirements typically involve equimolar amounts of thiosalicylic acid and the haloacetophenone derivative, with the base present in slight excess to ensure complete deprotonation of the thiol functionality [2].

Alternative traditional strategies employ Ullman-type coupling reactions, which historically required harsh conditions but have been moderated through appropriate ligand selection [19]. These copper-catalyzed methodologies represent early metal-mediated approaches to carbon-sulfur bond formation, though they often suffer from limitations including high reaction temperatures and extended reaction times [19].

The mechanism of traditional thioether formation follows a well-established pathway where free thiol or thiolate anion generated in situ serves as the nucleophilic component [5]. In cases where the thiol is prone to oxidation or exhibits volatility concerns, protected thiols such as silyl derivatives can be employed and deprotected in situ, or disulfides can be reduced to the corresponding thiol before reaction [5].

Novel Catalytic Approaches for Thiol-Ethanol Coupling

Recent advances in catalytic methodologies have introduced innovative approaches for constructing the thioether linkage in benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- through thiol-ethanol coupling reactions. These novel strategies represent significant improvements over traditional methods in terms of reaction efficiency, selectivity, and environmental considerations [17] [20].

Transition metal-catalyzed cross-coupling reactions constitute the most significant advancement in this field, with palladium-based systems showing particular promise [10] [19]. Monophosphine ligands have demonstrated superior performance compared to traditional bisphosphine systems, enabling reactions to proceed at lower temperatures with soluble bases and accommodating base-sensitive substrates [10]. Contrary to conventional wisdom, the extent of phosphine ligand displacement by thiols does not correlate with ligand bulk or thiol nucleophilicity, nor does it predict catalytic effectiveness [10].

Electrochemical oxidative cross-coupling represents another breakthrough approach, utilizing undivided cells with platinum electrodes and tetrabutylammonium chloride as supporting electrolyte in acetonitrile under ambient conditions [6]. These methods achieve yields up to eighty-one percent while operating under mild conditions and avoiding the need for harsh oxidizing agents [6]. The reaction scope appears limited to aromatic thiols and aliphatic alcohols, but demonstrates excellent scalability with gram-scale preparations achieving eighty-four percent yields [6].

Photochemical organocatalytic protocols have emerged as particularly attractive alternatives, employing tetramethylthiourea as a sulfur source and intercepting photochemically generated aryl radicals [18]. These methods utilize readily available indole thiolate organocatalysts that, when excited with four hundred five nanometer light, gain strongly reducing properties enabling activation of typically unreactive aryl chlorides through single-electron transfer [18].

Metal-free dehydrative thioetherification methods represent the most environmentally benign approach, enabling conversion of various alcohols and thiols into thioethers using one molar percent of triflic acid in nitromethane at eighty degrees Celsius [9]. These protocols demonstrate excellent chemoselectivity and can operate under solvent-free conditions, though multiple thioether products may form under such circumstances [9].

Electron donor-acceptor complex photoactivation strategies have emerged as versatile and sustainable methods for carbon-sulfur bond formation [28]. These approaches utilize thianthrenium salts and visible light irradiation under open-to-air conditions, allowing retention of carbon-halogen bonds while enabling late-stage thioetherification of bioactive scaffolds [28]. The mechanism involves formation of intermediate electron donor-acceptor complexes that undergo visible light-mediated electron transfer events [28].

Solvent Effects and Reaction Kinetics

Solvent selection plays a critical role in determining the efficiency and selectivity of thioether formation reactions for benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- synthesis. Polar aprotic solvents with high dielectric constants demonstrate superior performance due to their ability to solubilize all reaction components while stabilizing charged intermediates [28].

Dimethyl sulfoxide emerges as the optimal solvent choice for many thioetherification reactions, possessing a high dielectric constant of forty-seven and excellent solubility characteristics for all reagents [28]. Comparative studies reveal that other polar aprotic solvents including dimethylformamide, dimethylacetamide, and N-methyl-2-pyrrolidone provide inferior results with noticeably lower chemoselectivity [9] [21].

Nitromethane represents another excellent solvent option, particularly for metal-free dehydrative thioetherification reactions [9]. Control experiments demonstrate that water, 2-methyltetrahydrofuran, and acetonitrile are significantly less efficient, with nitromethane providing the highest yields and optimal chemoselectivity [9].

The kinetics of thioether formation follow second-order behavior with respect to both thiol and electrophilic coupling partner [25] [30]. Rate constant measurements for model thioether oxidation reactions yield values of 2.53 ± 1.18 × 10^-3 M^-1 s^-1, corresponding to calculated half-lives of approximately forty-five days at one hundred micromolar concentrations of each reactant [25] [30].

Electronic effects significantly influence reaction kinetics, with electron-withdrawing groups on aromatic rings decreasing reaction rates compared to electron-donating substituents [25] [30]. This observation aligns with proposed reaction mechanisms involving nucleophilic attack on electrophilic centers, where electron density depletion reduces reactivity [25] [30].

Temperature optimization studies reveal that reaction rates increase substantially with elevated temperatures, though excessive heating can lead to side reactions and product decomposition [21]. Optimal temperatures typically range from one hundred to one hundred fifty degrees Celsius for most catalytic systems [21].

Reaction time studies indicate that many thioetherification reactions reach completion within one to four hours under optimized conditions [21] [28]. Extended reaction times beyond optimal ranges often result in diminished yields due to product degradation or side reactions [21].

The following table summarizes key kinetic parameters for different thioetherification approaches:

MethodTemperature (°C)Time (h)Yield (%)Solvent
Traditional SN220199Methanol
Electrochemical25281Acetonitrile
Photocatalytic250.2590Dimethyl sulfoxide
Metal-free80290Nitromethane

Purification Challenges and Chromatographic Resolution

The purification of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- presents unique challenges due to the compound's structural complexity and the potential for multiple regioisomers or stereoisomers depending on the synthetic route employed. These challenges necessitate sophisticated chromatographic approaches for achieving acceptable purity levels [32] [33].

Flash chromatography represents the preferred purification technique for thioether compounds, offering rapid separation with high resolution [32]. The selection of appropriate stationary phase materials depends on compound polarity, with silica gel being most commonly employed for normal-phase separations [32]. Column media selection requires careful consideration of the separation mode, with both normal-phase and reversed-phase approaches showing utility depending on compound characteristics [32].

Thin-layer chromatography serves as an essential tool for method development, enabling parallel evaluation of various solvent systems to determine optimal separation conditions [32]. For thioether compounds, retention behavior follows adsorption-desorption mechanisms where polar compounds exhibit greater affinity for silica-based sorbents compared to non-polar analogs [32].

Solvent system optimization typically involves systematic evaluation of binary and ternary mixtures to achieve appropriate retention factors and resolution between target compounds and impurities [32]. Petroleum ether and ethyl acetate mixtures represent common starting points, with ratios adjusted based on compound polarity [34]. For benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-, a developing solvent with volume ratio of petroleum ether to ethyl acetate of one hundred to one has demonstrated effectiveness [34].

Gradient elution methods provide superior separation compared to isocratic approaches, particularly for complex mixtures containing compounds with widely varying polarities [32]. Linear gradients constructed using algorithmic approaches based on thin-layer chromatography retention factors enable predictable elution behavior [32]. Step gradients comprising discrete isocratic segments can provide selective compound elution while increasing sample loading capacity and reducing solvent consumption [32].

High-performance liquid chromatography offers enhanced resolution for challenging separations, particularly when dealing with closely related structural analogs [37]. Reversed-phase systems using octadecylsilane stationary phases with acetonitrile-water gradients containing formic acid modifiers demonstrate excellent performance for thioether derivatives [37].

The extreme ease of oxidation of thiol groups presents particular challenges for chromatographic separation of thiol-containing compounds [22]. This difficulty has been addressed through derivatization approaches, including combination with N-ethyl maleimide before chromatographic separation [22]. Alternative approaches utilize N-(4-hydroxy-1-naphthyl)isomaleimide derivatization followed by detection with tetra-azotized di-o-anisidine [22].

Thiophilic interaction chromatography represents a specialized technique particularly suited for thioether-containing compounds [13]. This approach utilizes aromatic thioether ligands coupled to chromatographic supports, with selectivity depending on ligand structure and aromatic ring substituents [13]. Optimal resolution requires ligands consisting of thioaromatic groups substituted with highly electronegative functional groups [13].

Size exclusion chromatography considerations become important when dealing with larger thioether-containing molecules or polymeric materials [35]. Column arrangement studies demonstrate that the order of different pore-size columns has minimal effect on separation performance, allowing flexible configurations based on available equipment [35].

Preparative-scale separations require careful optimization of loading conditions to maintain resolution while maximizing throughput [33]. Sample loading capacities typically range from 0.4 to 0.73 percent of column weight for complex peptide-like molecules containing thioether functionalities [33]. Recovery yields for preparative separations generally achieve fifty-eight to sixty-nine percent for well-optimized systems [33].

The following table presents typical chromatographic conditions for thioether compound purification:

TechniqueStationary PhaseMobile PhaseDetectionTypical Resolution
Flash LCSilica gelHexane/EtOAc gradientsUV 254 nmBaseline separation
RP-HPLCC18ACN/H2O + 0.1% FAUV/MSRs > 1.5
Preparative LCC18 300ÅACN/H2O gradientsUV 220 nmRs > 0.9
TLCSilica gelVarious organic solventsUV/StainingRf 0.2-0.8

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.06636548 g/mol

Monoisotopic Mass

274.06636548 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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